molecular formula C16H23N B324519 (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine CAS No. 356530-85-3

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

Cat. No. B324519
CAS RN: 356530-85-3
M. Wt: 229.36 g/mol
InChI Key: YKKABOKSWPNSMV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine is C16H23N . Its molecular weight is 229.36 g/mol.

Scientific Research Applications

Chiral Molecule Synthesis

Research indicates the utility of related chiral amines in the synthesis of enantiomerically pure compounds. For instance, the preparation of new chiral aminoalcohols through the reaction of (R)-α-methylbenzylamine with cyclohexene oxide showcases the versatility of such compounds in creating molecules with specific optical activities, which are crucial in the development of pharmaceuticals and fine chemicals (Barbaro, Bianchini, & Sernau, 1996).

Homogeneous Catalysis

Amines such as (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine have found applications in homogeneous catalysis. For example, chiral [Bis(olefin)amine]rhodium(I) complexes demonstrate the use of related structures in transfer hydrogenation processes, showcasing the potential of these compounds in facilitating chemical reactions with high efficiency and selectivity (Zweifel et al., 2009).

Water Catalysis

Innovative approaches to catalysis in aqueous media have been explored, such as the asymmetric allylic amination of cycloalkenyl carbonates with dibenzylamines in water. This highlights the potential of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine analogs in green chemistry applications, offering pathways to conduct reactions in environmentally friendly solvents with high enantiomeric selectivity (Uozumi, Tanaka, & Shibatomi, 2004).

Enzymatic Catalysis

Research also delves into the enzymatic synthesis of related structures, such as the laccase-catalyzed synthesis of triaminated cyclohexa-2,4-dienones from catechol. This represents an exploration into biocatalysis, utilizing enzymes to perform complex chemical transformations which might offer more sustainable and selective methods for producing chiral amines and their derivatives (Wellington, Govindjee, & Steenkamp, 2018).

Organometallic Chemistry

In the realm of organometallic chemistry, (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine and its analogs serve as ligands in the synthesis of complex metal compounds. These studies offer insights into the creation of novel materials with potential applications in catalysis, materials science, and pharmaceutical synthesis. For example, the synthesis of scandium, yttrium, and lanthanum benzyl and alkynyl complexes with the N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand demonstrates the utility of these amines in forming compounds with unique reactivities and structural features (Ge, Meetsma, & Hessen, 2009).

properties

IUPAC Name

2-(cyclohexen-1-yl)-N-[(4-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-14-7-9-16(10-8-14)13-17-12-11-15-5-3-2-4-6-15/h5,7-10,17H,2-4,6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKABOKSWPNSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365148
Record name AN-329/15537082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

CAS RN

356530-85-3
Record name AN-329/15537082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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